molecular formula C19H19N9O5S B3726368 NoName

NoName

Cat. No. B3726368
M. Wt: 485.5 g/mol
InChI Key: SFBSCKWHIXASHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of NoName is complex and involves interactions with multiple cellular pathways and receptors. This compound has been shown to bind to specific receptors in the brain and nervous system, leading to changes in cellular signaling and neurotransmitter release. Additionally, NoName has been shown to modulate the activity of specific enzymes and proteins, leading to changes in cellular metabolism and function.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects, including changes in cellular signaling, neurotransmitter release, and enzyme activity. Additionally, this compound has been shown to modulate the activity of specific proteins and enzymes, leading to changes in cellular metabolism and function. NoName has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

NoName has several advantages for use in laboratory experiments, including its ability to modulate specific cellular pathways and its neuroprotective effects. Additionally, NoName has been shown to have a high level of purity and stability, making it a reliable compound for use in experimental settings. However, there are also limitations to the use of NoName in laboratory experiments, including the need for specialized equipment and expertise for synthesis and handling.

Future Directions

There are several future directions for research on NoName, including the development of new synthesis methods and the exploration of its potential therapeutic applications. Additionally, researchers may investigate the effects of NoName on specific cellular pathways and its interactions with other compounds and drugs. Further research may also explore the potential use of NoName in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, NoName is a promising compound for use in scientific research, with a variety of potential applications and effects. This compound has been shown to have neuroprotective effects and to modulate specific cellular pathways, making it a valuable tool for studying cellular function and behavior. As research on NoName continues, it is likely that new applications and potential therapeutic uses will be identified, making this compound an important area of study in the field of scientific research.

Scientific Research Applications

NoName has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the brain and nervous system, leading to changes in cellular signaling and neurotransmitter release. Additionally, NoName has been used to study the effects of specific drugs and compounds on cellular function and behavior.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O5S/c1-10-9-11(2)21-19(20-10)25-34(32,33)15-7-5-14(6-8-15)22-17(29)16-12(3)23-27-18(28(30)31)13(4)24-26(16)27/h5-9H,1-4H3,(H2-,20,21,22,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSCKWHIXASHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C(C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-2,6-dimethyl-7-nitro[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.